molecular formula C8H10ClNOS B8105520 1-Chloro-4-((S-methylsulfonimidoyl)methyl)benzene

1-Chloro-4-((S-methylsulfonimidoyl)methyl)benzene

Cat. No.: B8105520
M. Wt: 203.69 g/mol
InChI Key: XEPYDMMCAISQHX-UHFFFAOYSA-N
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Description

1-Chloro-4-((S-methylsulfonimidoyl)methyl)benzene is an organic compound with the molecular formula C7H8ClNOS It is characterized by the presence of a chloro group and a methylsulfonimidoyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Chloro-4-((S-methylsulfonimidoyl)methyl)benzene typically involves the reaction of 4-chlorobenzyl chloride with methylsulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product.

Chemical Reactions Analysis

1-Chloro-4-((S-methylsulfonimidoyl)methyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium amide, thiourea, and sodium alkoxide.

    Oxidation Reactions: The methylsulfonimidoyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or sulfides. Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding aniline derivative, while oxidation would produce a sulfone compound.

Scientific Research Applications

1-Chloro-4-((S-methylsulfonimidoyl)methyl)benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups make it a valuable building block for complex molecule construction.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities. Its structural features allow for modifications to enhance efficacy and reduce toxicity.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of dyes, polymers, and coatings.

Mechanism of Action

The mechanism by which 1-Chloro-4-((S-methylsulfonimidoyl)methyl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methylsulfonimidoyl groups can form covalent bonds with target molecules, altering their function and activity.

For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

1-Chloro-4-((S-methylsulfonimidoyl)methyl)benzene can be compared with other similar compounds, such as:

    1-Chloro-4-(methylsulfonyl)benzene: This compound lacks the imidoyl group and has different reactivity and applications.

    4-Chlorobenzyl chloride: A precursor in the synthesis of this compound, it has a simpler structure and different chemical properties.

    Methylsulfonamide: Another precursor, it is used in various synthetic routes and has distinct applications in organic synthesis.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.

Properties

IUPAC Name

(4-chlorophenyl)methyl-imino-methyl-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNOS/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPYDMMCAISQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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